Cas no 1804644-66-3 (Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate)

Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate
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- インチ: 1S/C11H10BrF4NO3/c1-2-19-9(18)4-6-3-8(13)17-10(7(6)5-12)20-11(14,15)16/h3H,2,4-5H2,1H3
- InChIKey: ANJRXEQSUYWCKB-UHFFFAOYSA-N
- SMILES: BrCC1C(=NC(=CC=1CC(=O)OCC)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 329
- XLogP3: 3.5
- トポロジー分子極性表面積: 48.4
Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029097891-1g |
Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate |
1804644-66-3 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetateに関する追加情報
Introduction to Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1804644-66-3)
Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1804644-66-3) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of a bromomethyl group, a fluorine atom, and a trifluoromethoxy moiety in its structure imparts distinct chemical and biological properties, making it an intriguing candidate for further investigation.
The chemical structure of Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate can be represented as follows:
The bromomethyl group in the molecule serves as a reactive site for various chemical transformations, enabling the synthesis of diverse derivatives. This functional group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with modified properties. The fluorine atom and trifluoromethoxy moiety contribute to the molecule's lipophilicity and metabolic stability, which are crucial factors in drug design.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate biological activity and improve pharmacokinetic properties. For instance, the introduction of fluorine atoms into drug molecules can enhance their binding affinity to target proteins, increase their metabolic stability, and reduce their toxicity. The presence of a trifluoromethoxy group further enhances these properties by increasing lipophilicity and reducing polar surface area.
In the context of drug discovery, Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate has shown promise as a lead compound for the development of new therapeutic agents. Its unique structure allows for the exploration of novel biological targets and pathways. For example, preliminary studies have demonstrated that derivatives of this compound exhibit potent activity against specific enzymes involved in disease pathways, such as kinases and proteases.
One notable application of Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate is in the field of oncology. Research has shown that certain derivatives of this compound can selectively inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth and metastasis. These findings suggest that further optimization and development of these derivatives could lead to the discovery of new anticancer drugs with improved efficacy and reduced side effects.
Beyond oncology, Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate has also been explored for its potential applications in other therapeutic areas. For instance, studies have investigated its use as an anti-inflammatory agent due to its ability to modulate inflammatory responses at the molecular level. Additionally, there is growing interest in using this compound as a scaffold for the development of central nervous system (CNS) drugs, given its favorable pharmacokinetic properties.
The synthesis of Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate involves several well-established chemical reactions. One common approach is to start with a commercially available pyridine derivative and introduce the bromomethyl, fluorine, and trifluoromethoxy groups through sequential transformations. The synthetic route can be optimized to achieve high yields and purity, making it suitable for large-scale production.
In conclusion, Ethyl 3-(bromomethyl)-6-fluoro-2-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1804644-66-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its potential uses and mechanisms of action, paving the way for innovative drug discovery efforts.
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